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For researchers, scientists, and drug development professionals at the forefront of peptide

innovation, the call for greener chemistry is reshaping traditional synthesis paradigms.

Trifluoroacetic acid (TFA), a long-standing workhorse for peptide cleavage and deprotection, is

now under scrutiny due to its classification as a per- and polyfluoroalkyl substance (PFAS) and

its associated environmental concerns.[1][2] This guide provides an objective comparison of

emerging, sustainable, and PFAS-free alternatives to TFA, supported by experimental data and

detailed protocols to facilitate the transition to more eco-friendly peptide synthesis.

The reliance on TFA in solid-phase peptide synthesis (SPPS) stems from its effectiveness in

cleaving peptides from the resin support and removing protecting groups.[2] However, its

environmental persistence has catalyzed the search for viable, greener alternatives that do not

compromise on peptide yield and purity.[1][2] This guide focuses on the most promising of

these alternatives, offering a clear comparison to aid in the selection of the most suitable

method for your research needs.

Performance Comparison of TFA-Free Alternatives
The ideal TFA substitute should offer efficient cleavage and deprotection across a range of

peptide sequences while minimizing side reactions and environmental impact. Below is a

summary of the performance of leading sustainable alternatives compared to the traditional

TFA method.
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Experimental Protocols
Detailed methodologies are crucial for the successful implementation of new techniques. Below

are summarized protocols for the leading TFA-free alternatives.
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Methanesulfonic Acid/Formic Acid (MSA/FA) Cleavage
This protocol has been successfully applied to the final deprotection of several biologically

important peptides.[1]

Resin Preparation: Following solid-phase synthesis, the peptide-resin is washed and dried.

Cleavage Cocktail Preparation: A solution of 2% methanesulfonic acid (MSA) and 2.5%

triisopropylsilane (TIS) in formic acid (FA) (v/v/v) is prepared.[1]

Cleavage Reaction: The peptide-resin is treated with the MSA/FA cleavage cocktail and

gently agitated for 2-3 hours at room temperature.[1]

Peptide Precipitation: The cleaved peptide is precipitated from the solution using cold diethyl

ether.[8]

Washing and Drying: The precipitated peptide is washed multiple times with cold diethyl

ether to remove scavengers and residual reagents and then dried.[8]

Deformylation (if necessary): For peptides containing Ser, Thr, Trp, or Tyr, a post-cleavage

treatment with 0.5 M NH4OH may be required to remove formyl groups.[1]

Brønsted Acid/Lewis Acid (HCl/FeCl3) Cleavage
This method offers a viable TFA-free alternative using readily available reagents.[5]

Resin Preparation: The synthesized peptide-resin is washed and dried.

Cleavage Cocktail Preparation: A solution of hydrochloric acid (HCl) and iron(III) chloride

(FeCl3) is prepared in a water-miscible solvent such as dimethyl carbonate (DMC) or

acetonitrile (MeCN).[5]

Cleavage Reaction: The peptide-resin is incubated with the HCl/FeCl3 solution until cleavage

is complete.

Work-up: The cleavage mixture is diluted with an aqueous solution to facilitate direct

purification.[5]
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Purification and Iron Removal: The crude peptide is purified, with specific steps to ensure the

removal of iron ions to greater than 99.99%.[5]

Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the general

workflow for TFA-free peptide cleavage and deprotection.

Solid-Phase Peptide Synthesis

TFA-Free Cleavage Peptide Isolation and Purification

Post-Cleavage Treatment (if needed)

Start with Resin Fmoc-based SPPS Wash and Dry Peptide-Resin

Cleavage Reaction
(2-3 hours at RT)

Prepare Cleavage Cocktail
(e.g., MSA/FA or HCl/FeCl3) Precipitate with Cold Ether Wash and Dry Crude Peptide HPLC Purification

Deformylation with NH4OH
(for Ser, Thr, Trp, Tyr)

Mass Spec Analysis

Click to download full resolution via product page

General workflow for TFA-free peptide cleavage.

Logical Relationships of Cleavage Reagents
The choice of a sustainable cleavage method involves considering the trade-offs between

different reagents and their environmental and chemical properties.
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Logical relationships of TFA-free cleavage reagents.

Mitigating Side Reactions
A critical aspect of any cleavage protocol is the management of side reactions. While TFA

cleavage is known to cause side reactions such as the alkylation of tryptophan residues,[9]

TFA-free methods also present their own challenges. For instance, the MSA/FA method can

lead to formylation of certain amino acid residues.[1] However, this is often reversible with a

simple post-cleavage treatment.[1] The HCl/FeCl3 method necessitates the removal of iron

from the final peptide product.[5] Careful selection of scavengers and optimization of cleavage

conditions remain paramount for achieving high purity, regardless of the acid used.

Conclusion
The transition away from TFA in peptide synthesis is a significant step towards a more

sustainable future for pharmaceutical and biochemical research. The alternatives presented in
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this guide, particularly the methanesulfonic acid/formic acid and Brønsted/Lewis acid

methodologies, offer promising and effective solutions for the final cleavage and deprotection

steps. By providing robust performance with a significantly improved environmental profile,

these methods empower researchers to continue their vital work while minimizing their

ecological footprint. As the field continues to evolve, the adoption of such green chemistry

principles will be integral to the future of peptide science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener
substitute for TFA in final global deprotection - Green Chemistry (RSC Publishing)
[pubs.rsc.org]

2. Pardon Our Interruption [opnme.com]

3. pubs.rsc.org [pubs.rsc.org]

4. researchgate.net [researchgate.net]

5. Brønsted Acid-Lewis Acid (BA-LA) Induced Final Deprotection/Peptide Resin Cleavage in
Fmoc/ t- Bu Solid-Phase Peptide Synthesis: HCl/FeCl3 and AcOH/FeCl3 as Viable PFAS-
Free Alternatives for TFA - PubMed [pubmed.ncbi.nlm.nih.gov]

6. US8022181B2 - Composition and method for the release of protected peptides from a
resin - Google Patents [patents.google.com]

7. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis:
dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

8. peptide.com [peptide.com]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Navigating the Post-TFA Landscape: A Comparative
Guide to Sustainable Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554644#sustainable-pfas-free-alternatives-for-tfa-in-
peptide-synthesis]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b554644?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlelanding/2025/gc/d5gc04192a
https://pubs.rsc.org/en/content/articlelanding/2025/gc/d5gc04192a
https://pubs.rsc.org/en/content/articlelanding/2025/gc/d5gc04192a
https://www.opnme.com/opn2experts/more-green-04-solid-phase-peptide-synthesis
https://pubs.rsc.org/en/content/articlepdf/2025/gc/d5gc04192a
https://www.researchgate.net/publication/396822954_Advancing_Sustainable_Peptide_Synthesis_Methanesulfonic_Acid-Formic_Acid_as_a_Greener_Substitute_for_TFA_in_Final_Global_Deprotection
https://pubmed.ncbi.nlm.nih.gov/39073347/
https://pubmed.ncbi.nlm.nih.gov/39073347/
https://pubmed.ncbi.nlm.nih.gov/39073347/
https://patents.google.com/patent/US8022181B2/en
https://patents.google.com/patent/US8022181B2/en
https://pubmed.ncbi.nlm.nih.gov/23210918/
https://pubmed.ncbi.nlm.nih.gov/23210918/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/post-cleavage-purification-and-analysis/
https://www.researchgate.net/figure/General-TFA-cleavage-of-the-Trp-containing-peptide-synthesized-on-Wang-resin_fig4_12719943
https://www.benchchem.com/product/b554644#sustainable-pfas-free-alternatives-for-tfa-in-peptide-synthesis
https://www.benchchem.com/product/b554644#sustainable-pfas-free-alternatives-for-tfa-in-peptide-synthesis
https://www.benchchem.com/product/b554644#sustainable-pfas-free-alternatives-for-tfa-in-peptide-synthesis
https://www.benchchem.com/product/b554644#sustainable-pfas-free-alternatives-for-tfa-in-peptide-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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